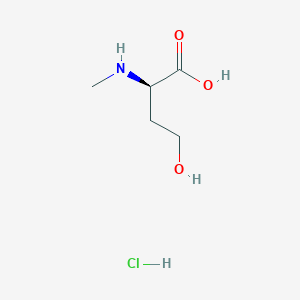

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride

Descripción

(2R)-4-Hydroxy-2-(methylamino)butanoic acid hydrochloride is a chiral amino acid derivative characterized by a hydroxyl group at the C4 position, a methylamino group at the C2 position, and a hydrochloride salt form. Its stereochemistry (R-configuration at C2) plays a critical role in its biological activity and physicochemical properties. This compound is primarily utilized in pharmaceutical research, particularly in drug discovery targeting neurotransmitter receptors or enzymes due to its structural resemblance to natural amino acids like GABA (γ-aminobutyric acid) .

Propiedades

IUPAC Name |

(2R)-4-hydroxy-2-(methylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-6-4(2-3-7)5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVSUEAZNIFFDT-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCO)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CCO)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride typically involves the reaction of butanoic acid derivatives with methylamine under controlled conditions. One common method involves the use of a boron reagent for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound.

Industrial Production Methods

Industrial production of (2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form primary or secondary amines.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the methylamino group can produce primary amines .

Aplicaciones Científicas De Investigación

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic applications, including its use as a pharmaceutical intermediate.

Industry: Utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Amino or Hydroxyl Groups

4-(Methylamino)butanoic Acid Hydrochloride (CAS 6976-17-6)

- Structure: Lacks the hydroxyl group at C4 but retains the methylamino group at C2.

- Physicochemical Properties :

- Higher lipophilicity due to the absence of a polar hydroxyl group.

- Molecular weight: 167.6 g/mol (vs. 183.6 g/mol for the target compound).

- Synthesis: Prepared via esterification of 4-(methylamino)butanoic acid with ethanol and sulfuric acid .

- Applications : Intermediate in peptide synthesis and kinase inhibitor development.

3-(Dimethylamino)propanoic Acid Hydrochloride (CAS 14788-12-6)

- Structure: Shorter carbon chain (C3 vs. C4) with a dimethylamino group at C3.

- Similarity Score : 0.79 (structural similarity based on backbone and functional groups) .

- Key Differences : Reduced steric hindrance and altered receptor-binding profiles compared to the target compound.

4-(Dimethylamino)butanoic Acid Hydrochloride

Stereoisomers and Enantiomers

(2S)-4-Hydroxy-2-(methylamino)butanoic Acid Hydrochloride

- Configuration : S-configuration at C2.

- Impact : Differences in biological activity; the R-configuration in the target compound may exhibit higher affinity for specific receptors (e.g., NMDA receptors) .

(R)-3-Amino-4-(4-Cyanophenyl)butanoic Acid Hydrochloride (CAS 269726-85-4)

Ester and Peptide Derivatives

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure : Esterified carboxyl group and additional methyl branches.

- Synthesis : Prepared via reaction with dioxane-HCl, yielding 100% purity under optimized conditions .

- Applications : Prodrug candidate with enhanced membrane permeability .

2-(Diethylamino)ethyl 4-Amino-3-butoxybenzoate Hydrochloride

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Solubility (H2O) | Key Functional Groups |

|---|---|---|---|---|

| (2R)-4-Hydroxy-2-(methylamino)butanoic acid HCl | N/A | 183.6 | High | -OH, -NHCH3, -COOH |

| 4-(Methylamino)butanoic acid HCl | 6976-17-6 | 167.6 | Moderate | -NHCH3, -COOH |

| 3-(Dimethylamino)propanoic acid HCl | 14788-12-6 | 153.6 | High | -N(CH3)2, -COOH |

| (R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl | 269726-85-4 | 253.7 | Low | -NH2, -C≡N, -COOH |

Actividad Biológica

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride, commonly referred to as HMB (β-hydroxy β-methylbutyrate), is a compound derived from the amino acid leucine. It has garnered attention for its potential biological activities, particularly in muscle metabolism, anti-inflammatory effects, and neuroprotective properties. This article explores the biological activity of HMB through various studies and findings.

HMB exerts its biological effects primarily through the following mechanisms:

- Protein Synthesis : HMB promotes muscle protein synthesis by activating the mTOR pathway, which is crucial for muscle growth and repair.

- Anti-Catabolic Effects : It reduces muscle protein breakdown, particularly during periods of stress or inactivity.

- Anti-Inflammatory Properties : HMB has been shown to decrease markers of inflammation, which can be beneficial in various inflammatory conditions.

Table 1: Summary of Biological Activities of HMB

Case Studies

-

Muscle Mass and Strength in Elderly :

A study involving elderly participants demonstrated that supplementation with HMB led to significant improvements in muscle mass and strength over a 12-week period. Participants reported enhanced physical performance, suggesting that HMB could be a valuable supplement for aging populations to combat sarcopenia (muscle loss) . -

Post-Surgical Recovery :

In a clinical trial with patients recovering from hip surgery, those who received HMB showed faster recovery rates and reduced hospital stays compared to a placebo group. The reduction in muscle wasting post-surgery was attributed to HMB's anti-catabolic effects . -

Neuroprotection in Animal Models :

Research utilizing animal models of neurodegeneration indicated that HMB administration resulted in reduced neuronal loss and improved cognitive function. The mechanism was linked to its ability to modulate inflammatory responses within the central nervous system .

Research Findings

- Muscle Protein Synthesis : A meta-analysis indicated that HMB supplementation significantly increased muscle protein synthesis rates in both resistance-trained individuals and untrained populations .

- Inflammation Markers : Studies have shown that HMB supplementation can lower levels of C-reactive protein (CRP) and other inflammatory markers, suggesting its potential use in managing chronic inflammatory diseases .

- Safety Profile : Long-term studies have reported that HMB is well-tolerated with minimal side effects, making it a safe option for various populations including athletes and older adults .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.